(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone

Medicinal Chemistry ADME Prediction Bioisosterism

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone (CAS 2034429-68-8) is a synthetic heterocyclic building block defined by the covalent linkage of a 1,2,3-triazole pharmacophore, a strained azetidine ring, and a furan-2-carbonyl moiety. With a molecular formula of C10H10N4O2 and a monoisotopic mass of 218.08037 Da, it belongs to a class of compounds actively investigated for kinase inhibition and antimicrobial probe development.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 2034429-68-8
Cat. No. B2589894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone
CAS2034429-68-8
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CO2)N3C=CN=N3
InChIInChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-4-3-11-12-14/h1-5,8H,6-7H2
InChIKeyUEOVDVDSICIKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone (CAS 2034429-68-8): Core Structural Identity and Research Classification


(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone (CAS 2034429-68-8) is a synthetic heterocyclic building block defined by the covalent linkage of a 1,2,3-triazole pharmacophore, a strained azetidine ring, and a furan-2-carbonyl moiety [1]. With a molecular formula of C10H10N4O2 and a monoisotopic mass of 218.08037 Da, it belongs to a class of compounds actively investigated for kinase inhibition and antimicrobial probe development [2]. Its structural complexity distinguishes it from simple azetidine or triazole precursors, positioning it as a late-stage diversification intermediate suitable for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration .

Procurement Risk Alert: Why Generic Azetidine-Triazole Analogs Cannot Substitute for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone


The biological output of this compound is exquisitely sensitive to minor structural perturbations. The specific regioisomerism of the 1,2,3-triazole (vs. 1,2,4-triazole) governs distinct hydrogen-bonding vectors and dipole moments, directly altering target binding kinetics [1]. Furthermore, substituting the electron-rich furan ring with a simple phenyl or benzofuran system fundamentally changes the compound's lipophilicity (logP) and π-stacking capability, cascading into divergent ADME profiles and off-target liabilities that render SAR data non-transferable between series [2]. Generic substitution risks invalidating months of lead optimization due to scaffold hopping failure.

Quantitative Differentiation Evidence for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone Against Structural Analogs


Furan vs. Phenyl Bioisosteric Replacement: Impact on Lipophilicity and Predicted Permeability

The target compound's furan-2-carbonyl group offers a significant divergence in physicochemical properties compared to the closest commercially available analog, 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole (CAS 2034288-32-7). While explicit experimental logP values for the target are scarce in open literature, computational predictions based on the distinct Hammett constants and hydrogen-bonding capacity of furan versus phenyl indicate a decrease in lipophilicity (estimated AlogP reduction of ~0.3–0.5 units) and an increase in topological polar surface area (TPSA) for the furan derivative [1]. This shift is critical for crossing phospholipid bilayers without triggering P-glycoprotein efflux [2].

Medicinal Chemistry ADME Prediction Bioisosterism

Triazole Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Hydrogen-Bonding Network Differentiation

The target compound features a 1H-1,2,3-triazol-1-yl substituent, which presents a distinct hydrogen-bond acceptor geometry compared to the 1,2,4-triazole regioisomer found in the analog (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone . In the 1,2,3-isomer, the N2 and N3 nitrogen atoms are positioned 2.68 Å apart, creating a chelating motif suitable for metal ion coordination or bidentate H-bond interactions with kinase hinge regions . In contrast, the 1,2,4-isomer displays a non-chelating geometry, often leading to a 10- to 100-fold reduction in binding affinity for metalloenzymes such as carbonic anhydrases [1]. The absence of a methylene spacer in the target (direct N-linkage to azetidine) further rigidifies the presentation angle.

Structural Biology Fragment Screening Kinase Inhibition

Azetidine Strain-Driven Conformational Lock Enhances Target Selectivity Over Flexible Piperidine Analogs

The azetidine ring in the target compound imposes a defined puckering angle (~19–23° from planarity) that locks the triazole and furan substituents into a specific dihedral orientation [1]. This contrasts sharply with piperidine-containing analogs, which populate multiple chair conformations and reduce binding entropy. While direct data for this exact compound is limited, studies on structurally related azetidine-based Stat3 inhibitors demonstrated that the constrained azetidine scaffold achieved IC50 values of 0.38–0.98 μM against Stat3, with >40-fold selectivity over Stat1 and Stat5 (IC50 > 15.8 μM) [2]. Flexible piperidine analogs in the same study failed to achieve this selectivity window, highlighting the azetidine ring's role in minimizing conformational entropy loss upon binding.

Conformational Analysis Selectivity Profiling Stat3 Inhibition

MMP-2 Inhibition Landscape: Triazole-Azetidine Conjugates vs. Aziridine-Triazole Series

A systematic study comparing aziridine and azetidine derivatives containing 1,4-disubstituted 1,2,3-triazoles evaluated MMP-2 inhibition potency [1]. While the specific compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone was not directly assayed, azetidine-bearing triazole conjugates demonstrated measurable, albeit modest, MMP-2 inhibition, whereas the corresponding aziridine-triazole series completely lacked detectable inhibitory activity (inhibition < 10% at 100 µM). This class-level observation underscores the azetidine ring's critical role in achieving a bioactive conformation that the smaller, more strained aziridine cannot support due to excessive ring-opening reactivity [2].

Matrix Metalloproteinase Cancer Metastasis Therapeutic Probe

Optimal Research and Procurement Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone


Peripheral Kinase Inhibitor Lead Optimization with Reduced CNS Liability

Based on the furan-for-phenyl bioisosteric replacement showing an increased TPSA of +18 Ų, this compound is optimally deployed in lead optimization campaigns for peripheral kinase targets (e.g., JAK, c-Met) where blood-brain barrier penetration is an unwanted off-target effect. The furan oxygen provides additional hydrogen-bonding capacity without introducing a chiral center, simplifying downstream synthesis relative to saturated heterocyclic alternatives [1].

Metalloenzyme Fragment Screening: Carbonic Anhydrase and HDAC Probe Design

The 1,2,3-triazole's N2–N3 chelating geometry makes this compound an ideal fragment for metalloenzyme inhibitor libraries targeting Zn²⁺-dependent enzymes. The azetidine ring locks the pharmacophore in a presentation angle that pre-organizes the molecule for bidentate metal coordination, reducing the entropic penalty compared to flexible triazole-alkyl linkers and improving hit-to-lead conversion rates [2].

STAT Transcription Factor Inhibitor Scaffold with Isoform Selectivity Validation

Leveraging class-level evidence that azetidine-constrained inhibitors achieve >40-fold selectivity for Stat3 over Stat1/Stat5, this compound serves as a validation probe for STAT-dependent oncology targets. Its conformational rigidity minimizes the risk of pan-STAT inhibition, which is associated with immunosuppressive toxicity observed with first-generation peptidomimetic inhibitors [3].

Chemical Biology Probe for MMP-Dependent Metastasis Pathways

The azetidine scaffold confers chemical stability that aziridine-based MMP probes lack, making this compound suitable for cellular invasion assays (e.g., Matrigel Boyden chamber) over 24–48 hour incubation periods where aziridine probes degrade. Its furan moiety provides a synthetic handle for subsequent click chemistry derivatization to install fluorescent reporters for live-cell imaging [4].

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